molecular formula C44H38N4Ni B15287284 nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

Cat. No.: B15287284
M. Wt: 681.5 g/mol
InChI Key: IHVAFDUQVJCHDH-UHFFFAOYSA-N
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Description

Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a nickel-coordinated macrocyclic compound derived from a partially hydrogenated porphyrin framework. Its core structure features a decahydroporphyrin ligand with four phenyl substituents at the 5,10,15,20-positions, resulting in a saturated macrocycle that alters electronic conjugation compared to fully aromatic porphyrins (Figure 3.4B, ). This hydrogenated structure likely reduces π-conjugation, impacting photochemical and redox properties critical for applications in catalysis and energy storage .

Properties

Molecular Formula

C44H38N4Ni

Molecular Weight

681.5 g/mol

IUPAC Name

nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide

InChI

InChI=1S/C44H38N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,33,35,38,40-45,48H;/q-2;+2

InChI Key

IHVAFDUQVJCHDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetraphenylporphyrin with a nickel salt, such as nickel(II) acetate or nickel(II) chloride, in the presence of a suitable solvent like dichloromethane or methanol. The reaction is often carried out under reflux conditions to ensure complete coordination of the nickel ion to the porphyrin ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Purification is typically achieved through chromatography and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst and are carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nickel(III) porphyrin complexes, while reduction can produce nickel(I) porphyrin complexes. Substitution reactions can result in a variety of substituted porphyrin derivatives .

Mechanism of Action

The mechanism by which nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide exerts its effects involves the coordination of the nickel ion to the porphyrin ring, which stabilizes the compound and allows it to participate in various chemical reactions. The nickel ion can undergo changes in its oxidation state, facilitating redox reactions. The porphyrin ring can also interact with other molecules, enabling ligand substitution and other reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Nickel Porphyrin Derivatives

Substituent-Driven Variations

5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin Nickel (CAS 144811-04-1)
  • Molecular Formula : C₅₂H₃₆N₄NiO₁₂ (MW: 967.56 g/mol)
  • Key Features : Carboxymethyloxy groups enhance solubility in polar solvents and enable covalent functionalization, making this derivative suitable for biomedical and sensor applications .
  • Comparison : The carboxymethyloxy substituents increase molecular weight by ~290 g/mol compared to the phenyl-substituted target compound, significantly altering hydrophilicity and coordination behavior.
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin Nickel (CAS 14514-68-2)
  • Molecular Formula : C₄₀H₂₄N₈Ni (MW: 675.37 g/mol)
  • Key Features: Pyridyl groups introduce nitrogen donor sites, enhancing axial ligand coordination for catalysis and metal-organic framework (MOF) synthesis .
  • Comparison : The pyridyl substituents offer superior Lewis basicity compared to phenyl groups, favoring electron-transfer reactions in redox catalysis.
5,10,15,20-Tetraphenyl-21H,23H-porphine Nickel(II) (CAS 14172-92-0)
  • Molecular Formula : C₄₄H₂₈N₄Ni (MW: 675.37 g/mol)
  • Key Features : A fully aromatic porphyrin with phenyl groups, widely used in photodynamic therapy and as a catalyst for oxidation reactions .
  • Comparison : The absence of hydrogenation in the porphyrin ring preserves π-conjugation, enabling strong absorption in visible light (e.g., Soret band ~420 nm), unlike the target compound’s decahydro structure, which likely redshifts or weakens absorption .

Hydrogenation State and Electronic Effects

The target compound’s decahydroporphyrin core reduces aromaticity, leading to:

  • Reduced Redox Activity : Saturation decreases the macrocycle’s ability to stabilize charge during electron transfer, limiting its utility in high-energy redox systems compared to aromatic analogs like CAS 14172-92-0 .
  • Altered Photophysics : Hydrogenation diminishes π→π* transitions, reducing fluorescence quantum yield and photosensitizing efficiency .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogenation Primary Applications
Target Compound (Decahydroporphyrin-Ni²⁺) Not Reported ~670–680 (estimated) Phenyl Decahydro Catalysis, Sensors (inferred)
5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin Nickel C₅₂H₃₆N₄NiO₁₂ 967.56 Carboxymethyloxy None Biomedicine, MOFs
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin Nickel C₄₀H₂₄N₈Ni 675.37 Pyridyl None Redox Catalysis
5,10,15,20-Tetraphenyl-21H,23H-porphine Nickel(II) C₄₄H₂₈N₄Ni 675.37 Phenyl None Photocatalysis, PDT

Biological Activity

Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide (often referred to as NiTPP) is a complex porphyrin compound with significant biological activity. This article delves into its antibacterial properties, antioxidant capabilities, and cytotoxicity against various cancer cell lines.

  • Molecular Formula : C44H28N4Ni
  • Molecular Weight : 671.41 g/mol
  • Appearance : Purple solid
  • Solubility : Organo-soluble

Antibacterial Activity

Research indicates that NiTPP exhibits varying degrees of antibacterial activity against several microbial strains. The results of a study assessing its antibacterial properties are summarized in Table 1.

CompoundBacterial StrainZone of Inhibition (mm)Activity Level
NiTPP(5-ClSA)S. aureus12Moderate
NiTPP(5-FSA)S. aureus18Significant
NiTPP(5-NO2SA)M. luteus20Significant
NiTPP(5-NH2SA)E. coli10Low

The study found that the uncomplexed precursor (TMP) showed no antibacterial activity at a concentration of 100 µg/mL. However, the nickel complexed derivatives exhibited weak to moderate antibacterial activity. Notably, NiTPP with nitro substituents demonstrated enhanced bioactivity compared to other derivatives .

Antioxidant Activity

The antioxidant capacity of NiTPP was evaluated using the DPPH radical scavenging assay. The results are presented in Table 2.

CompoundIC50 (µg/mL)Activity Level
TMP>100Low
NiTPP50High
NiTPP(5-NO2SA)65Moderate

The data indicates that metallation significantly enhances the antioxidant activity of the porphyrin complexes. The IC50 values suggest that NiTPP can effectively scavenge free radicals and may serve as a potential antioxidant agent .

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted against various human cancer cell lines to assess the anticancer potential of NiTPP. The findings are summarized in Table 3.

CompoundCell Line% Growth Inhibition
TMPTA7D (Breast)12%
NiTPPTA7D (Breast)47%
NiTPPT98G (Glioblastoma)39%
NiTPPPC-3 (Prostate)43%
NiTPPA-549 (Lung)51%

The results indicate that NiTPP exhibits significant cytotoxic effects against all tested cancer cell lines. The highest growth inhibition was observed in lung cancer cells (A-549), suggesting its potential as an anticancer agent .

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